4-Fluoro-2-(trifluoromethyl)phenylboronic acid pinacol ester
Overview
Description
“4-Fluoro-2-(trifluoromethyl)phenylboronic acid pinacol ester” is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . The most important application to be named is the Suzuki–Miyaura-coupling . Moreover, the boron moiety can be converted into a broad range of functional groups .
Molecular Structure Analysis
The molecular structure of “4-Fluoro-2-(trifluoromethyl)phenylboronic acid pinacol ester” is complex. The fluorine atoms from the trifluoromethoxy group couple with aromatic ring protons, splitting signals corresponding to neighboring protons .
Chemical Reactions Analysis
The chemical reactions involving “4-Fluoro-2-(trifluoromethyl)phenylboronic acid pinacol ester” are diverse. For example, it can be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . It can also be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Fluoro-2-(trifluoromethyl)phenylboronic acid pinacol ester” are unique. Its molecular weight is 207.92 g/mol . It has 2 hydrogen bond donor counts and 6 hydrogen bond acceptor counts .
Scientific Research Applications
Organic Synthesis: Catalytic Protodeboronation
This compound is utilized in the catalytic protodeboronation of pinacol boronic esters, which is a critical step in organic synthesis. The process allows for formal anti-Markovnikov hydromethylation of alkenes, enabling the creation of complex molecules like methoxy protected (−)-Δ8-THC and cholesterol .
Drug Design: Hydrolysis Susceptibility
In the field of drug design, the hydrolysis susceptibility of phenylboronic pinacol esters at physiological pH is of significant interest. This property is crucial for designing boron-carriers suitable for neutron capture therapy, as these compounds must be stable in water .
Cross-Coupling Reactions: Suzuki-Miyaura Coupling
The compound serves as a reactant in Suzuki-Miyaura cross-coupling reactions, which are pivotal for creating biologically active molecules. This application is essential for the synthesis of various pharmaceuticals and complex organic structures .
Coupling with Arenediazonium Tetrafluoroborates
In coupling reactions, 4-Fluoro-2-(trifluoromethyl)phenylboronic acid pinacol ester is used with arenediazonium tetrafluoroborates. This process is vital for the synthesis of complex aromatic compounds .
Site-Selective Cross-Coupling Reactions
Lastly, the compound is a reactant in site-selective Suzuki-Miyaura cross-coupling reactions. This specificity is crucial for the targeted synthesis of molecules, particularly in the development of new materials and catalysts .
Safety and Hazards
“4-Fluoro-2-(trifluoromethyl)phenylboronic acid pinacol ester” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
properties
IUPAC Name |
2-[4-fluoro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF4O2/c1-11(2)12(3,4)20-14(19-11)10-6-5-8(15)7-9(10)13(16,17)18/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWDTDMRMPOPDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(trifluoromethyl)phenylboronic acid pinacol ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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